2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile
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Overview
Description
2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile is an organic compound with the molecular formula C16H13NO3 It is characterized by the presence of a benzonitrile group attached to a 2-oxoethoxy moiety, which is further substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile typically involves the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like piperidine or sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium hydride (NaH) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzoic acid.
Reduction: Formation of 2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Methoxyphenoxy)methyl]phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile is unique due to its specific structural features, such as the presence of both a nitrile group and a methoxy-substituted phenyl ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
301538-60-3 |
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Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzonitrile |
InChI |
InChI=1S/C16H13NO3/c1-19-14-8-6-12(7-9-14)15(18)11-20-16-5-3-2-4-13(16)10-17/h2-9H,11H2,1H3 |
InChI Key |
YTWLDSXEGKOPEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC=CC=C2C#N |
solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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